molecular formula C14H20N2O3 B2585371 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline CAS No. 916164-73-3

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline

Cat. No.: B2585371
CAS No.: 916164-73-3
M. Wt: 264.325
InChI Key: NQNODWCNTAISSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline typically involves the reaction of 4,5-dimethoxyaniline with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-(piperidine-1-ylcarbonyl)aniline: Similar structure with slight variations in the piperidine ring attachment.

    4,5-Dimethoxy-2-(morpholine-1-carbonyl)aniline: Contains a morpholine ring instead of a piperidine ring.

    4,5-Dimethoxy-2-(pyrrolidine-1-carbonyl)aniline: Features a pyrrolidine ring in place of the piperidine ring.

Uniqueness

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNODWCNTAISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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